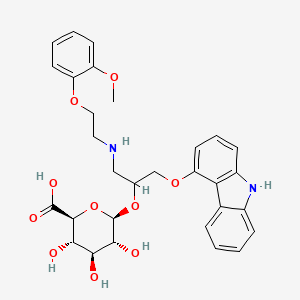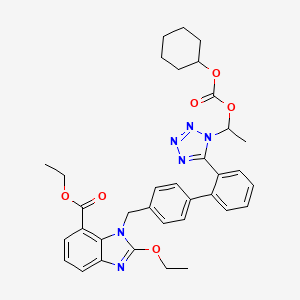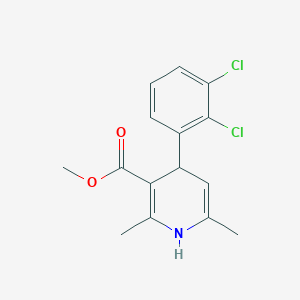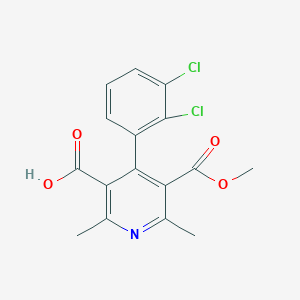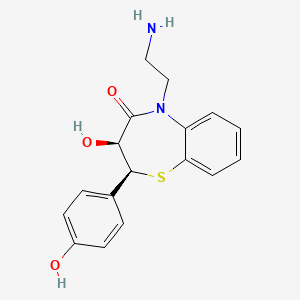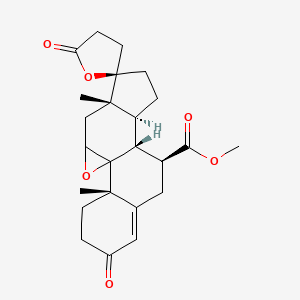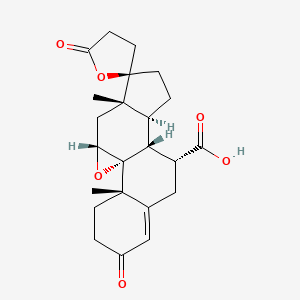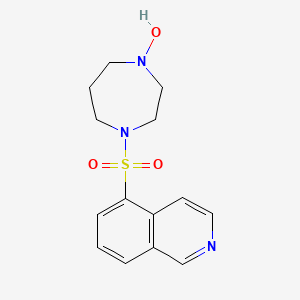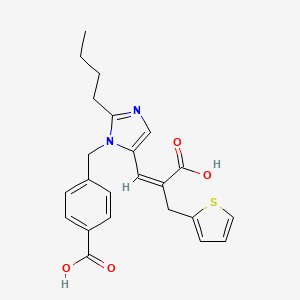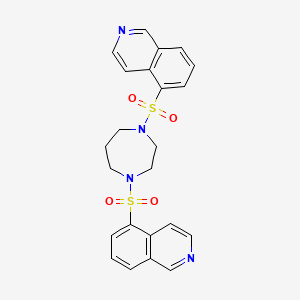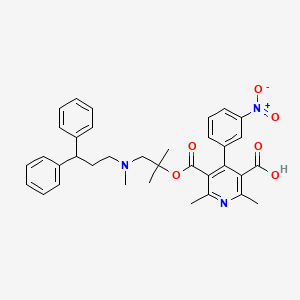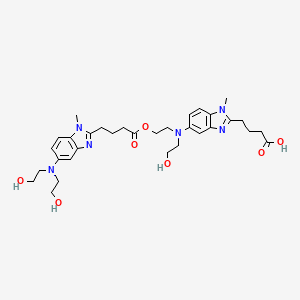
Bendamustine Deschloro Dimer Impurity
Overview
Description
Bendamustine Deschloro Dimer Impurity is a chemical compound that is structurally related to the anti-cancer drug Bendamustine Hydrochloride. It is considered a potential impurity in Bendamustine Hydrochloride, resulting from the hydrolysis of Bendamustine followed by intermolecular esterification . This compound is typically found as a related substance in the bulk drug manufacturing of Bendamustine Hydrochloride.
Mechanism of Action
Target of Action
The primary target of this compound, also known as BendamustineDeschloroDimerImpurity, is DNA. It interacts with DNA bases, causing intra- and inter-strand crosslinks . This interaction with DNA bases results in cell death .
Mode of Action
This compound is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . Through this function as an alkylating agent, it causes intra- and inter-strand crosslinks between DNA bases . This results in cell death, and it is active against both active and quiescent cells .
Biochemical Pathways
It is known that the compound’s alkylating action disrupts dna replication and transcription, leading to cell death . This disruption can affect multiple biochemical pathways within the cell, particularly those involved in cell growth and division.
Pharmacokinetics
The pharmacokinetics of this compound involve a triphasic elimination process, with an effective half-life of approximately 40 minutes . It is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . Cytochrome P450 (CYP) 1A2 oxidation yields the active metabolites γ-hydroxybendamustine and N-desmethyl-bendamustine, at low concentrations, which contribute minimally to cytotoxicity .
Result of Action
The result of the compound’s action is cell death. By causing intra- and inter-strand crosslinks in DNA, the compound disrupts normal cell processes, leading to cell death . This makes it effective against both active and quiescent cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is moisture-sensitive, and hydrolysis of the mechlorethamine unit can easily occur, leading to the generation of hydrolyzed species . These species can further couple to each other via an ester linkage, giving rise to dimer impurities . The presence of these impurities can potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
The synthesis of Bendamustine Deschloro Dimer Impurity involves multiple steps. One efficient synthesis route starts from 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate and involves nine sequential steps, including benzyl-protection/deprotection of the amine and carboxylic acid groups, saponification, ring-opening reaction of oxirane, and Fischer/Steglish esterification . Another method involves the reaction of Bendamustine Hydrochloride with monohydroxyphenyl Bendamustine Hydrochloride under the conditions of a catalyst and a condensation agent .
Chemical Reactions Analysis
Bendamustine Deschloro Dimer Impurity undergoes various chemical reactions, including hydrolysis and esterification. The hydrolysis of Bendamustine leads to the formation of monohydroxy and dihydroxy derivatives, which can further couple via an ester linkage to form dimer impurities . Common reagents used in these reactions include benzyl-protecting agents, saponification agents, and oxirane for ring-opening reactions . The major products formed from these reactions are the monohydroxy and dihydroxy derivatives and the dimer impurities .
Scientific Research Applications
Bendamustine Deschloro Dimer Impurity is primarily used in pharmaceutical analysis to ensure the quality and purity of Bendamustine Hydrochloride drug products. Its identification and quantification are crucial for maintaining the safety and efficacy of the drug. Additionally, the compound is studied to understand the degradation pathways and stability of Bendamustine Hydrochloride under various conditions .
Comparison with Similar Compounds
Bendamustine Deschloro Dimer Impurity is structurally similar to Bendamustine Hydrochloride, the parent compound. Other similar compounds include various dimer impurities formed during the hydrolysis and esterification of Bendamustine, such as the monohydroxy and dihydroxy derivatives . These compounds share similar structural features but differ in their specific chemical modifications and impurity profiles .
Properties
IUPAC Name |
4-[5-[2-[4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoyloxy]ethyl-(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44N6O7/c1-35-28-12-10-24(22-26(28)33-29(35)5-3-7-31(42)43)38(15-19-41)16-20-45-32(44)8-4-6-30-34-25-21-23(9-11-27(25)36(30)2)37(13-17-39)14-18-40/h9-12,21-22,39-41H,3-8,13-20H2,1-2H3,(H,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWAIJZTTMEEBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCO)CCOC(=O)CCCC3=NC4=C(N3C)C=CC(=C4)N(CCO)CCO)N=C1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001099608 | |
| Record name | 1H-Benzimidazole-2-butanoic acid, 5-[bis(2-hydroxyethyl)amino]-1-methyl-, 2-[[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl](2-hydroxyethyl)amino]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001099608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391052-61-1 | |
| Record name | 1H-Benzimidazole-2-butanoic acid, 5-[bis(2-hydroxyethyl)amino]-1-methyl-, 2-[[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl](2-hydroxyethyl)amino]ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1391052-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole-2-butanoic acid, 5-[bis(2-hydroxyethyl)amino]-1-methyl-, 2-[[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl](2-hydroxyethyl)amino]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001099608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


